molecular formula C16H12Cl2N4O B6716109 N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide

N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide

Cat. No.: B6716109
M. Wt: 347.2 g/mol
InChI Key: BKBISTIKZZRJRB-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c1-22-15(9-19-21-22)16(23)20-14-7-6-12(18)8-13(14)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBISTIKZZRJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)NC2=C(C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide typically involves the reaction of 4-chloro-2-(4-chlorophenyl)aniline with 3-methyl-1H-1,2,4-triazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its dual chloro-substitution enhances its reactivity and potential for diverse applications compared to other triazole derivatives .

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